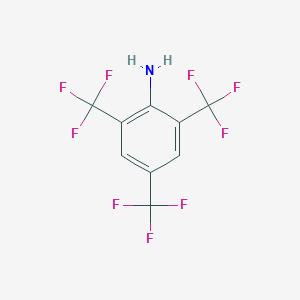

2,4,6-Tris(trifluoromethyl)aniline

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure and electronic properties of trifluoromethyl anilines have been extensively studied using density functional theory (DFT) calculations. For example, vibrational spectroscopic analysis and DFT calculations of 4-chloro-2-(trifluoromethyl) aniline revealed insights into its geometric structure, vibrational wavenumbers, and non-linear optical (NLO) behavior, highlighting the compound's potential microscopic NLO properties (M. Arivazhagan et al., 2012).

Chemical Reactions and Properties

The trifluoromethyl group in anilines like 2,4,6-tris(trifluoromethyl)aniline can undergo various chemical reactions, including metalation, which allows for structural elaboration through hydrogen/lithium permutation. This process can provide selective site reactivity depending on the protective group used, demonstrating the synthetic utility of trifluoromethyl-substituted anilines in preparing a wide range of products (F. Leroux et al., 2003).

Physical Properties Analysis

Studies on trifluoromethyl anilines often focus on their vibrational spectra to understand their structural and electronic characteristics better. For instance, extensive vibrational, structural, and electronic property analyses of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline have been carried out using various spectroscopic and quantum chemical methods, highlighting the influence of the trifluoromethyl group on these properties (V. Arjunan et al., 2011).

Chemical Properties Analysis

The trifluoromethyl group's reactivity in anilines leads to various chemical transformations. For example, the reaction of trifluoromethyl-substituted anilines with dianions derived from oximes provides a novel pathway to synthesize isoxazoles and 1,3,5-triazines, showcasing the synthetic versatility of the trifluoromethyl group in facilitating novel organic reactions (L. Strekowski et al., 1995).

Applications De Recherche Scientifique

Synthesis of RF-Containing Derivatives : It is utilized in synthesizing RF-containing derivatives of 4-pyridones, benzodiazepines, and quinoxalinones (Obydennov & Usachev, 2012).

Kinetic Studies : The compound is used in kinetic studies involving aromatic triflones and para-X-substituted anilines in methanol solutions (Guesmi & Boubaker, 2011).

Nonenzymatic Glucose Sensor : In the field of biosensors, it serves as a nonenzymatic glucose sensor (Shoji & Freund, 2001).

Synthesis of 2,4,6-Tris(chlorosulfonyl)phenol : It is useful in synthesizing 2,4,6-tris(chlorosulfonyl)phenol, aniline, and chlorobenzene (Boiko et al., 2011).

Synthesis of 2-Trifluoromethyl-2,3-Dihydro-1H-Quinolin-4-Ones : The compound can be used in the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones (Gong & Kato, 2004).

Biologically Active Compounds : Trifluoromethyl-substituted anilines, such as 2,4,6-Tris(trifluoromethyl)aniline, are known for their biological activity and are valuable building blocks in scientific research (Xie et al., 2014).

Photopolymerization Applications : It has potential applications in photopolymerization processes with a tris(2,2′-bipyridyl)ruthenium complex-methylviologen polymer bilayer electrode system (Teshima et al., 1996).

Vibrational, Structural, Thermodynamic, and Electronic Properties Study : Research focuses on studying these properties of 2,4,6-Tris(trifluoromethyl)aniline and its derivatives (Arjunan, Rani, & Mohan, 2011).

Intermediate for Pesticides and Herbicides : It serves as an intermediate for high efficient, low toxic pesticides and new herbicides (Zhou Li-shan, 2002).

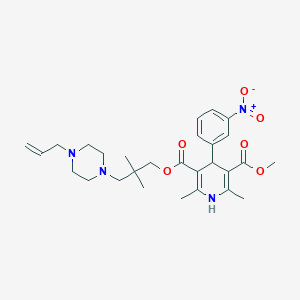

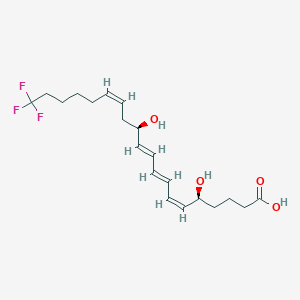

Synthesis of Floctafenine : The synthesis of its derivatives through a coordinating activation strategy allows efficient access to the synthesis of floctafenine (Xu et al., 2018).

Safety And Hazards

2,4,6-Tris(trifluoromethyl)aniline is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact, flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get medical aid . Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and get medical aid . If swallowed, wash mouth out with water and get medical aid . If inhaled, remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid .

Propriétés

IUPAC Name |

2,4,6-tris(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F9N/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDUETMNCXXNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380758 | |

| Record name | 2,4,6-tris(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tris(trifluoromethyl)aniline | |

CAS RN |

25753-22-4 | |

| Record name | 2,4,6-tris(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)

![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)

![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B44777.png)